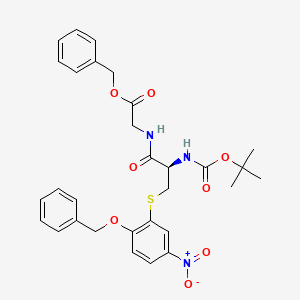
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester is a complex organic compound used primarily in biochemical and proteomics research. It is characterized by its intricate molecular structure, which includes a nitro group, a benzyloxy group, and a tert-butyloxycarbonyl group, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester typically involves multiple steps, starting with the preparation of the core phenyl structure. The nitro group is introduced through nitration, followed by the addition of the benzyloxy group via a benzylation reaction. The cysteinyl-glycine moiety is then attached using peptide coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzyloxy group can be removed through hydrogenation.
Substitution: The tert-butyloxycarbonyl group can be substituted with other protective groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the tert-butyloxycarbonyl group results in a deprotected cysteinyl-glycine moiety .
Scientific Research Applications
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of protein interactions and enzyme activity.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized biochemical products.
Mechanism of Action
The mechanism of action of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cysteinyl-glycine moiety can interact with proteins and enzymes, modulating their activity. The benzyloxy and tert-butyloxycarbonyl groups provide stability and protect the molecule during biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine Methyl Ester: Similar structure but with a methyl ester group instead of a glycine moiety.
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine: Lacks the glycine and benzyl ester groups.
Uniqueness
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester is unique due to its combination of functional groups, which provide specific reactivity and stability. This makes it particularly useful in complex biochemical studies and industrial applications .
Properties
Molecular Formula |
C30H33N3O8S |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C30H33N3O8S/c1-30(2,3)41-29(36)32-24(28(35)31-17-27(34)40-19-22-12-8-5-9-13-22)20-42-26-16-23(33(37)38)14-15-25(26)39-18-21-10-6-4-7-11-21/h4-16,24H,17-20H2,1-3H3,(H,31,35)(H,32,36)/t24-/m0/s1 |
InChI Key |
VCFIYOJSDBAORZ-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















